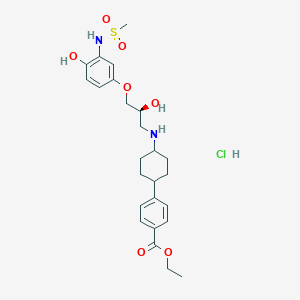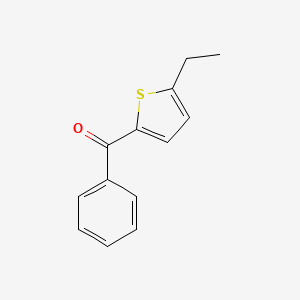
Ácido descarboxitiaprofénico
Descripción general
Descripción
Decarboxytiaprofenic acid is a photoproduct of tiaprofenic acid, a nonsteroidal anti-inflammatory drug. This compound is known for its photosensitizing properties, which means it can absorb light and transfer energy to other molecules, potentially causing phototoxic damage . The absence of the carboxylate moiety in decarboxytiaprofenic acid makes it more lipophilic, allowing it to bind more efficiently to cell membranes .
Aplicaciones Científicas De Investigación
Decarboxytiaprofenic acid has several applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical studies.
Biology: Investigated for its interactions with biomolecules and its potential to cause phototoxic damage.
Medicine: Studied for its role in drug-induced photosensitivity and potential therapeutic applications.
Industry: Utilized in the development of photodynamic therapy agents.
Análisis Bioquímico
Biochemical Properties
Decarboxytiaprofenic acid plays a significant role in biochemical reactions, particularly as a photosensitizing agent. It interacts with various biomolecules, including proteins and enzymes, through its lipophilic nature. The compound’s ability to bind to cell membranes enhances its interaction with cellular components, leading to phototoxic effects. Decarboxytiaprofenic acid is known to interact with proteins such as bovine serum albumin, forming photoadducts upon irradiation . This interaction is crucial for understanding its role in photosensitization and potential therapeutic applications.
Cellular Effects
Decarboxytiaprofenic acid exerts notable effects on different cell types and cellular processes. In fibroblasts, the compound accumulates and causes generalized cell damage upon irradiation . This phototoxic effect is attributed to its ability to bind efficiently to cell membranes, leading to cellular damage. In hepatocytes, decarboxytiaprofenic acid is rapidly metabolized and removed, reducing its phototoxic impact . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is closely linked to its photosensitizing properties, making it a valuable tool for studying phototoxicity mechanisms.
Molecular Mechanism
The molecular mechanism of decarboxytiaprofenic acid involves its interaction with cellular membranes and subsequent phototoxic effects. Upon exposure to light, the compound transfers energy to molecular oxygen, generating singlet oxygen, a highly reactive species . This singlet oxygen reacts with nearby biomolecules, causing oxidative damage and cell death. The lipophilic nature of decarboxytiaprofenic acid enhances its binding to cell membranes, facilitating its phototoxic action. Additionally, the compound’s interaction with proteins such as bovine serum albumin leads to the formation of photoadducts, further contributing to its phototoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of decarboxytiaprofenic acid change over time. The compound’s stability and degradation are influenced by factors such as light exposure and cellular metabolism. In fibroblasts, decarboxytiaprofenic acid persists for extended periods, leading to prolonged phototoxic effects . In contrast, hepatocytes rapidly metabolize and remove the compound, reducing its long-term impact . These temporal effects are crucial for understanding the compound’s behavior in different cellular environments and optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of decarboxytiaprofenic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and phototoxic effects. At higher doses, decarboxytiaprofenic acid can cause significant cellular damage and adverse effects . The threshold for toxicity is influenced by factors such as the animal model used, the route of administration, and the duration of exposure. Understanding the dosage effects is essential for determining the safe and effective use of decarboxytiaprofenic acid in research and potential therapeutic applications.
Metabolic Pathways
Decarboxytiaprofenic acid is involved in various metabolic pathways, primarily related to its photosensitizing properties. The compound interacts with enzymes and cofactors involved in oxidative stress and phototoxicity. Upon light exposure, decarboxytiaprofenic acid generates singlet oxygen, which reacts with cellular biomolecules, leading to oxidative damage . The compound’s metabolism in hepatocytes involves rapid degradation and removal, reducing its long-term impact . These metabolic pathways are crucial for understanding the compound’s behavior in different cellular environments and optimizing its use in research and therapeutic applications.
Transport and Distribution
Decarboxytiaprofenic acid is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound’s lipophilic nature facilitates its binding to cell membranes, enhancing its distribution within cellular compartments . In hepatocytes, decarboxytiaprofenic acid is rapidly metabolized and removed, reducing its accumulation and long-term impact . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of decarboxytiaprofenic acid is influenced by its lipophilic nature and interaction with cellular membranes. The compound accumulates in cell membranes, leading to localized phototoxic effects upon light exposure . This localization is crucial for understanding the compound’s behavior in different cellular environments and optimizing its use in research and therapeutic applications. Additionally, the interaction with proteins such as bovine serum albumin further influences its subcellular localization and phototoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decarboxytiaprofenic acid is typically synthesized through the photodegradation of tiaprofenic acid. The process involves exposing tiaprofenic acid to ultraviolet light, which leads to the loss of the carboxyl group and the formation of decarboxytiaprofenic acid .
Industrial Production Methods:
Types of Reactions:
Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with decarboxytiaprofenic acid under mild conditions.
Major Products:
Mecanismo De Acción
Decarboxytiaprofenic acid exerts its effects primarily through its photosensitizing properties. When exposed to light, it can transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can cause damage to cellular components, including lipids, proteins, and DNA . The compound’s lipophilicity allows it to integrate into cell membranes, enhancing its phototoxic effects .
Comparación Con Compuestos Similares
Tiaprofenic Acid: The parent compound, which also has photosensitizing properties but retains the carboxyl group.
Carprofen: Another nonsteroidal anti-inflammatory drug with similar phototoxic potential.
Benoxaprofen: Known for its phototoxic effects and structural similarity to tiaprofenic acid.
Uniqueness: Decarboxytiaprofenic acid is unique due to its enhanced lipophilicity and potent photosensitizing properties compared to its parent compound, tiaprofenic acid . This makes it particularly effective in photodynamic applications and studies involving phototoxicity .
Propiedades
IUPAC Name |
(5-ethylthiophen-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-2-11-8-9-12(15-11)13(14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFIFKRFHMKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311478 | |
| Record name | 2-Benzoyl-5-ethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-26-2 | |
| Record name | 2-Benzoyl-5-ethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethyl-2-thienyl)phenylmethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoyl-5-ethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-ETHYL-2-THIENYL)PHENYLMETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S66YGH9EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does decarboxytiaprofenic acid (DTPA) interact with cells and cause phototoxicity?
A1: DTPA, a photoproduct of the nonsteroidal anti-inflammatory drug tiaprofenic acid, exhibits enhanced lipophilicity due to the absence of a carboxylate group [, , ]. This allows it to bind more efficiently to cell membranes, particularly in poorly metabolizing cells like fibroblasts []. Upon exposure to UV light, DTPA acts as a photosensitizer, generating reactive oxygen species that cause generalized cell damage [, , ]. Interestingly, DTPA is photostable in a simple buffer solution but undergoes photodegradation in the presence of proteins like bovine serum albumin [].
Q2: What is the mechanism of lipid peroxidation induced by DTPA?
A3: Research suggests that DTPA participates in both type-I and type-II photoperoxidation mechanisms [, ]. Primarily, DTPA acts via a type-I mechanism, evidenced by the formation of conjugated diene hydroperoxides from linoleic acid upon irradiation [, ]. Interestingly, studies using 1,2-dimethylcyclohexa-2,5-dienecarboxylic acid as a model substrate revealed that a type-II mechanism, involving singlet oxygen generation, also contributes to the overall photooxidation process [, ]. Notably, the accumulation of conjugated diene hydroperoxides can lead to a decrease in DTPA's phototoxicity over time due to quenching of its excited triplet state [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



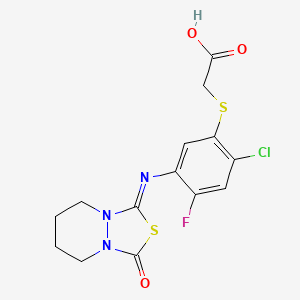
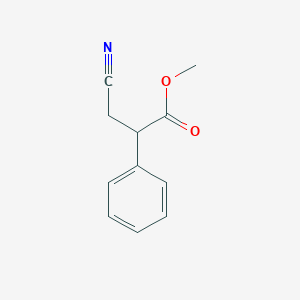

![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)

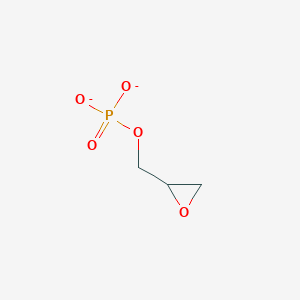
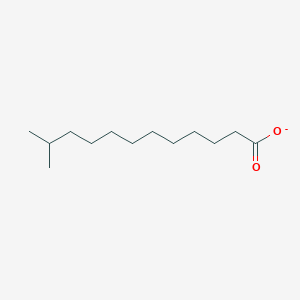
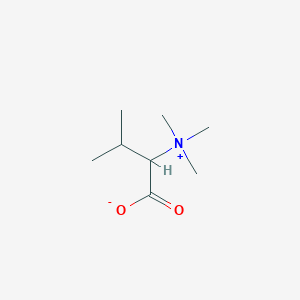
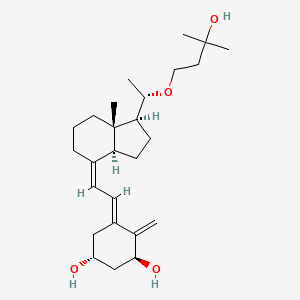
![17-[5-(Dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258420.png)

![[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)
